3-Fluoro-4-(2-methoxyphenoxy)benzonitrile
Overview
Description
3-Fluoro-4-(2-methoxyphenoxy)benzonitrile is a chemical compound with the molecular formula C14H10FNO2 . It has a molecular weight of 243.24 . The compound is used in various scientific and industrial applications .
Molecular Structure Analysis
The InChI code for 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile is 1S/C14H10FNO2/c1-17-13-4-2-3-5-14 (13)18-12-7-6-10 (9-16)8-11 (12)15/h2-8H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Fluoro-4-(2-methoxyphenoxy)benzonitrile has a molecular weight of 243.24 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
- It has a molecular formula of C14H10FNO2 .
- Its molecular weight is 243.23 .
- It has a complexity of 314 .
- It has a topological polar surface area of 42.2Ų .
- Its XLogP3 is 3.2 .
If you’re conducting research involving this compound, I would recommend consulting the relevant scientific literature, safety data sheets, and potentially reaching out to chemical suppliers or experts in the field for more specific information. Please remember to handle all chemical substances with appropriate safety precautions. If you have any other questions or need assistance with a different topic, feel free to ask
- It has a molecular formula of C14H10FNO2 .
- Its molecular weight is 243.24 .
- It has a complexity of 314 .
- It has a topological polar surface area of 42.2Ų .
- Its XLogP3 is 3.2 .
If you’re conducting research involving this compound, I would recommend consulting the relevant scientific literature, safety data sheets, and potentially reaching out to chemical suppliers or experts in the field for more specific information. Please remember to handle all chemical substances with appropriate safety precautions. If you have any other questions or need assistance with a different topic, feel free to ask
properties
IUPAC Name |
3-fluoro-4-(2-methoxyphenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-17-13-4-2-3-5-14(13)18-12-7-6-10(9-16)8-11(12)15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFRIAJXZSXISB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-methoxyphenoxy)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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